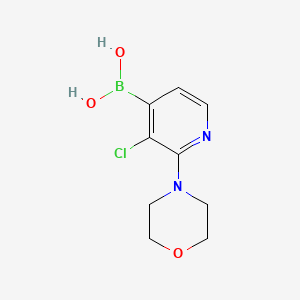

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid

CAS No.: 957061-04-0

Cat. No.: VC2801132

Molecular Formula: C9H12BClN2O3

Molecular Weight: 242.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 957061-04-0 |

|---|---|

| Molecular Formula | C9H12BClN2O3 |

| Molecular Weight | 242.47 g/mol |

| IUPAC Name | (3-chloro-2-morpholin-4-ylpyridin-4-yl)boronic acid |

| Standard InChI | InChI=1S/C9H12BClN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 |

| Standard InChI Key | NCQGXSBDQBKPEJ-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=NC=C1)N2CCOCC2)Cl)(O)O |

| Canonical SMILES | B(C1=C(C(=NC=C1)N2CCOCC2)Cl)(O)O |

Introduction

Chemical Properties and Structure

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid is characterized by a distinctive molecular structure that combines a pyridine ring with multiple functional groups. The compound has a chlorine atom at position 3, a morpholino group at position 2, and a boronic acid group at position 4 of the pyridine ring. This specific arrangement of functional groups confers unique reactivity patterns that make the compound valuable in various synthetic applications.

Physical and Chemical Characteristics

The compound (3-Chloro-2-morpholinopyridin-4-yl)boronic acid is identified by the CAS number 957061-04-0. It has a molecular formula of C9H12BClN2O3 and a molecular weight of 242.47 g/mol . The chemical structure features a pyridine core with a chlorine substituent, a morpholine ring, and a boronic acid group as key structural elements. These structural components contribute to its solubility profile, reactivity patterns, and potential for forming coordination complexes.

Structural Identifiers

For comprehensive identification purposes, the compound is characterized by several standard identifiers as detailed in the table below:

| Identifier Type | Value |

|---|---|

| IUPAC Name | (3-chloro-2-morpholin-4-ylpyridin-4-yl)boronic acid |

| CAS Number | 957061-04-0 |

| Molecular Formula | C9H12BClN2O3 |

| Molecular Weight | 242.47 g/mol |

| Standard InChI | InChI=1S/C9H12BClN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 |

| Standard InChIKey | NCQGXSBDQBKPEJ-UHFFFAOYSA-N |

| SMILES Notation | B(C1=C(C(=NC=C1)N2CCOCC2)Cl)(O)O |

Applications in Organic Synthesis

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid serves as a valuable building block in organic synthesis, particularly in carbon-carbon bond-forming reactions that facilitate the construction of complex molecular frameworks. Its utility stems from the boronic acid functional group, which participates in various coupling reactions under mild conditions.

Suzuki-Miyaura Coupling Reactions

The compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for the synthesis of complex organic molecules. In these reactions, the boronic acid moiety reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. This coupling reaction is particularly valuable because it proceeds under relatively mild conditions and tolerates a wide range of functional groups. The presence of the chlorine atom at position 3 of the pyridine ring in this compound provides an additional handle for further functionalization through sequential coupling reactions.

Utilization as a Building Block

As a functionalized pyridine derivative, (3-Chloro-2-morpholinopyridin-4-yl)boronic acid serves as an important building block for constructing more complex heterocyclic systems. The morpholino group provides a point of structural diversity and potential for hydrogen bonding interactions in the final products, while the boronic acid group enables connection to other molecular fragments through carbon-carbon bond formation. These features make the compound particularly valuable in the synthesis of pharmaceutically relevant molecules and materials with specialized properties.

Applications in Medicinal Chemistry

The unique structural features of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid make it particularly valuable in medicinal chemistry research. The compound's potential for forming covalent bonds with biological targets and its ability to be incorporated into diverse molecular scaffolds contribute to its utility in drug discovery endeavors.

Role in Drug Discovery

In medicinal chemistry, (3-Chloro-2-morpholinopyridin-4-yl)boronic acid serves as a reactive electrophile, forming reversible covalent bonds with diols and other nucleophiles. This property makes it valuable for developing covalent inhibitors that can target specific amino acid residues in proteins. Additionally, the morpholino group can contribute to solubility and hydrogen bonding interactions with biological targets, enhancing the pharmacological properties of molecules containing this structural motif.

Incorporation into Bioactive Compounds

The compound can be incorporated into potential drug candidates through coupling reactions that preserve the nitrogen-containing heterocycle while introducing additional structural elements. The resulting compounds may exhibit enhanced binding affinity for biological targets due to the unique electronic properties and spatial arrangement provided by the substituted pyridine core. Furthermore, the presence of the morpholine ring can impart favorable pharmacokinetic properties, including improved solubility and membrane permeability.

| Supplier | Product Number | Packaging | Price (USD) | Update Date |

|---|---|---|---|---|

| TRC | C379988 | 250mg | $285 | 2021-12-16 |

| Biosynth Carbosynth | FC161037 | 25mg | $50 | 2021-12-16 |

| Biosynth Carbosynth | FC161037 | 50mg | $82 | 2021-12-16 |

| Biosynth Carbosynth | FC161037 | 250mg | $300 | 2021-12-16 |

| SynQuest Laboratories | 8H60-5-Z4 | 100mg | $116 | 2021-12-16 |

This pricing information indicates that the compound is a specialized reagent with a relatively high value per unit weight, consistent with its role as a building block for pharmaceutical research and fine chemical synthesis .

Global Supplier Distribution

The compound is available from suppliers in various countries, including China and other international locations. Major suppliers include Wuhan Chemwish Technology Co., Ltd, CONIER CHEM AND PHARMA LIMITED, and several other chemical companies that specialize in research chemicals and building blocks for organic synthesis .

Research Findings and Current Studies

Research involving (3-Chloro-2-morpholinopyridin-4-yl)boronic acid spans various areas of chemical synthesis and medicinal chemistry. The compound's utility in cross-coupling reactions and potential for incorporation into bioactive molecules has fueled numerous research initiatives aimed at exploring its synthetic applications and biological activities.

Synthetic Methodology Development

Recent research has focused on optimizing the synthetic routes to (3-Chloro-2-morpholinopyridin-4-yl)boronic acid and related compounds. Innovations in borylation techniques, including metal-catalyzed C-H activation and directed metallation strategies, have enhanced the accessibility of this compound class. Additionally, investigations into the reactivity patterns of the compound under various coupling conditions have expanded its utility in complex molecule synthesis.

Applications in Drug Discovery Programs

Boronic acids, including (3-Chloro-2-morpholinopyridin-4-yl)boronic acid, have gained attention in drug discovery programs due to their potential for forming covalent bonds with biological targets. Research in this area includes the design and synthesis of covalent inhibitors targeting specific enzymes or receptors, with the pyridine-boronic acid scaffold serving as a key pharmacophore. The morpholino group adds further diversity to the interaction potential of these compounds, enabling targeted modulation of biological pathways.

Related Compounds and Derivatives

The structural features of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid can be modified to generate a series of related compounds with varied properties and applications. These derivatives expand the utility of the basic scaffold in diverse research contexts.

Structural Analogs

Several structural analogs of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid exist, featuring variations in:

-

The substituent at position 3 (different halogens or other functional groups)

-

The heterocyclic amine at position 2 (piperidine, piperazine, or other analogs in place of morpholine)

-

The boronic acid moiety (boronic esters, trifluoroborates, or other boron-containing groups)

These structural modifications can significantly influence the reactivity, stability, and biological properties of the resulting compounds, providing a toolkit for fine-tuning molecular properties in various applications.

Reaction Products

Compounds derived from (3-Chloro-2-morpholinopyridin-4-yl)boronic acid through various coupling reactions represent an important class of derivatives. These include products of Suzuki-Miyaura coupling, which incorporate the functionalized pyridine core into larger molecular frameworks. Such derivatives often serve as intermediates in the synthesis of pharmaceutically active compounds, agrochemicals, or materials with specialized properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume